molecular formula C27H44N4O6 B034711 Glidobactin A CAS No. 108351-50-4

Glidobactin A

Cat. No. B034711
M. Wt: 520.7 g/mol
InChI Key: TYGJUQYJMIOZLZ-QQXADAIISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glidobactin A is a natural product that was first isolated from the culture broth of a soil bacterium, Burkholderia gladioli. It is a cyclic lipopeptide that exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Glidobactin A has been the subject of intense research in recent years due to its potential as a new class of antibiotics.

Scientific Research Applications

Biosynthesis and Genetic Analysis

Glidobactin A, a member of the glidobactins family, is a cytotoxic compound produced by soil bacteria. Schellenberg, Bigler, and Dudler (2007) identified the gene cluster involved in glidobactin synthesis, highlighting its production by the soil bacterial strain K481-B101 and its potential as a cytotoxic agent (Schellenberg, Bigler, & Dudler, 2007). Tang et al. (2015) further contributed by providing the complete genome sequence of [Polyangium] brachysporum DSM7029, a strain capable of producing glidobactin, which emphasizes its potential in anticancer drug development (Tang et al., 2015).

Proteasome Inhibition and Anticancer Potential

The glidobactin-like natural products, including glidobactin A, are potent proteasome inhibitors and are considered promising for anticancer drug development. Zhao et al. (2021) demonstrated the diversity and bioactivity of these compounds, providing insights into their mechanism of action and potential therapeutic applications (Zhao et al., 2021). Pawar et al. (2020) highlighted the unique subunit specificities of glidobactin A and related compounds for the proteasome, underscoring their potential as potent cancer therapeutics (Pawar et al., 2020).

Heterologous Production and Biosynthetic Potential

Bian et al. (2014) cloned the biosynthetic gene cluster for glidobactin from Burkholderia DSM7029, demonstrating successful detection of glidobactins in E. coli, which opens pathways for the production of these compounds in a heterologous host (Bian et al., 2014). Dudnik et al. (2013) successfully expressed a syrbactin-like gene cluster from Photorhabdus luminescens in Pseudomonas putida, leading to the production of glidobactin A, indicating the potential for diverse bacterial production of this compound (Dudnik, Bigler, & Dudler, 2013).

properties

CAS RN

108351-50-4

Product Name

Glidobactin A

Molecular Formula

C27H44N4O6

Molecular Weight

520.7 g/mol

IUPAC Name

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide

InChI

InChI=1S/C27H44N4O6/c1-4-5-6-7-8-9-10-11-12-13-24(35)31-25(20(3)32)27(37)30-22-18-21(33)16-17-28-23(34)15-14-19(2)29-26(22)36/h10-15,19-22,25,32-33H,4-9,16-18H2,1-3H3,(H,28,34)(H,29,36)(H,30,37)(H,31,35)/b11-10+,13-12+,15-14-/t19-,20+,21-,22-,25-/m0/s1

InChI Key

TYGJUQYJMIOZLZ-QQXADAIISA-N

Isomeric SMILES

CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O

SMILES

CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

Canonical SMILES

CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

synonyms

cepafungin II
glidobactin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glidobactin A
Reactant of Route 2
Glidobactin A
Reactant of Route 3
Reactant of Route 3
Glidobactin A
Reactant of Route 4
Reactant of Route 4
Glidobactin A
Reactant of Route 5
Glidobactin A
Reactant of Route 6
Glidobactin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.